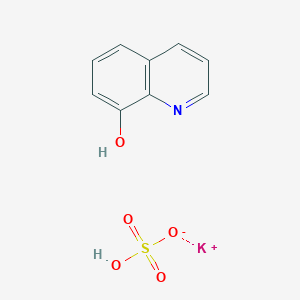

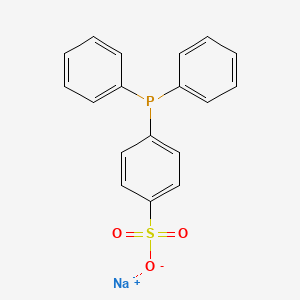

![molecular formula C16H24NO6P B1371601 叔丁基 N-[4-(3-二甲氧基膦酰基-2-氧代丙基)苯基]氨基甲酸酯 CAS No. 494224-44-1](/img/structure/B1371601.png)

叔丁基 N-[4-(3-二甲氧基膦酰基-2-氧代丙基)苯基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

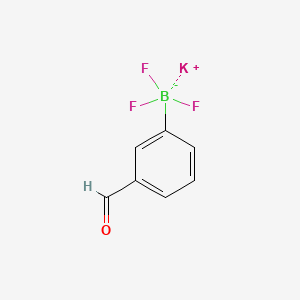

The synthesis of “tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate” can be achieved from Carbamic acid, N- [4- [2- (methoxymethylamino)-2-oxoethyl]phenyl]-, 1,1-dimethylethyl ester and Dimethyl methylphosphonate .Molecular Structure Analysis

The molecular formula of this compound is C16H24NO6P, and its molecular weight is 357.34 g/mol . The InChI key is ZALILTZJEZWNEH-UHFFFAOYSA-N.Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 436.7±35.0 °C, and its predicted density is 1.212±0.06 g/cm3 . The predicted pKa value is 13.60±0.70 .科学研究应用

合成和反应

- 不对称曼尼希反应:叔丁基苯基(苯磺酰基)甲基氨基甲酸酯(一种相关化合物)通过不对称曼尼希反应参与合成,这对生产手性氨基羰基化合物很重要 (Yang、Pan 和 List,2009)。

- 生物活性化合物合成:叔丁基 5-氨基-4 ((2-(二甲氨基) 乙基) (甲基) 氨基) -2-甲氧基苯基) 氨基甲酸酯等化合物被合成为奥美替尼等生物活性化合物的重要中间体 (Zhao、Guo、Lan 和 Xu,2017)。

化学性质和反应

- 使用磷酸水溶液脱保护:磷酸水溶液用作叔丁基氨基甲酸酯脱保护的温和试剂。此方法保留了底物的立体化学完整性,并且对环境无害 (Li 等人,2006)。

- 锂化反应:已经研究了叔丁基氨基甲酸酯的定向锂化以用于合成,展示了这些化合物有机合成中的多功能性 (Smith、El‐Hiti 和 Alshammari,2013)。

作用机制

Target of Action

The compound, also known as “tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate”, primarily targets β-secretase and acetylcholinesterase . These enzymes play crucial roles in the pathogenesis of Alzheimer’s disease. β-secretase is involved in the production of amyloid beta peptide (Aβ), a key player in the development of Alzheimer’s disease. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning .

Mode of Action

The compound acts as an inhibitor of both β-secretase and acetylcholinesterase . By inhibiting β-secretase, it prevents the formation of Aβ, thereby reducing the aggregation and formation of fibrils from Aβ 1-42 . By inhibiting acetylcholinesterase, it increases the concentration of acetylcholine in the brain, which can help improve memory and cognition .

Biochemical Pathways

The compound affects the amyloidogenic pathway, which is involved in the formation of Aβ from the amyloid precursor protein (APP). By inhibiting β-secretase, the compound prevents the cleavage of APP into Aβ, thereby reducing the formation and aggregation of Aβ . This can help prevent the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease .

Pharmacokinetics

The compound’s ability to inhibit β-secretase and acetylcholinesterase suggests that it can cross the blood-brain barrier, which is crucial for its effectiveness in treating neurodegenerative diseases like alzheimer’s .

Result of Action

The compound has been shown to have a moderate protective effect in astrocytes against Aβ 1-42 due to a reduction in the TNF-α and free radicals observed in cell cultures . This suggests that the compound may have neuroprotective effects and could potentially slow down the progression of Alzheimer’s disease .

生化分析

Biochemical Properties

tert-Butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to selectively target the beta-3 adrenergic receptor, which is involved in the regulation of energy metabolism and thermogenesis . The interaction between tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate and the beta-3 adrenergic receptor leads to the activation of signaling pathways that promote lipolysis and energy expenditure .

Cellular Effects

The effects of tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In adipocytes, for example, the activation of the beta-3 adrenergic receptor by tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate leads to increased lipolysis and the release of free fatty acids . This compound also affects the expression of genes involved in energy metabolism and thermogenesis, thereby enhancing the metabolic rate of cells .

Molecular Mechanism

The molecular mechanism of tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate involves its binding interactions with the beta-3 adrenergic receptor. Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways such as the cyclic AMP (cAMP) pathway . This activation results in the phosphorylation of target proteins and the modulation of gene expression, ultimately leading to increased energy expenditure and thermogenesis . Additionally, tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate may inhibit or activate other enzymes involved in metabolic processes, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on energy metabolism and thermogenesis .

Dosage Effects in Animal Models

The effects of tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate vary with different dosages in animal models. At lower doses, it effectively activates the beta-3 adrenergic receptor and promotes energy expenditure without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing any harmful side effects .

Metabolic Pathways

tert-Butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate: is involved in metabolic pathways related to energy metabolism and thermogenesis. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . The activation of the beta-3 adrenergic receptor by this compound leads to increased lipolysis and the release of free fatty acids, which are then utilized for energy production .

Transport and Distribution

The transport and distribution of tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in target tissues, such as adipose tissue . The efficient transport and distribution of tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate are crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate in mitochondria, for example, enhances its role in energy metabolism and thermogenesis .

属性

IUPAC Name |

tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24NO6P/c1-16(2,3)23-15(19)17-13-8-6-12(7-9-13)10-14(18)11-24(20,21-4)22-5/h6-9H,10-11H2,1-5H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALILTZJEZWNEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)CP(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24NO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

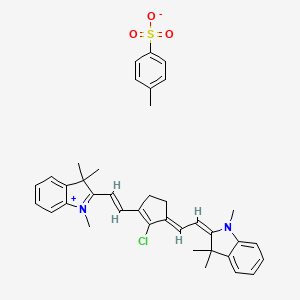

![1-butyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371521.png)

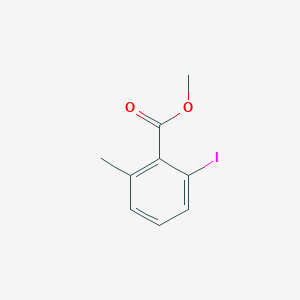

![1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371522.png)